Methyl (3-(furan-2-yl)acryloyl)carbamodithioate
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Overview
Description
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, an acrylate group, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate typically involves the reaction of furan derivatives with acrylate compounds under specific conditionsThe reaction conditions often include the use of catalysts, such as piperidinium acetate, and may be carried out under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The acrylate group can be reduced to form saturated derivatives.
Substitution: The carbamodithioate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted carbamodithioate derivatives.
Scientific Research Applications
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (3-(furan-2-yl)acryloyl)carbamodithioate involves its interaction with specific molecular targets. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Inducing Apoptosis: In cancer cells, it can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Another furan derivative with antimicrobial properties.
Furan-2,5-dione:
N-(Furan-2-yl)methylacrylamide: A related compound used in polymer synthesis.
Uniqueness
Methyl (3-(furan-2-yl)acryloyl)carbamodithioate is unique due to its combination of a furan ring, acrylate group, and carbamodithioate moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H9NO2S2 |
---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
methyl N-[(E)-3-(furan-2-yl)prop-2-enoyl]carbamodithioate |
InChI |
InChI=1S/C9H9NO2S2/c1-14-9(13)10-8(11)5-4-7-3-2-6-12-7/h2-6H,1H3,(H,10,11,13)/b5-4+ |
InChI Key |
AAXIPVCYWXFUSF-SNAWJCMRSA-N |
Isomeric SMILES |
CSC(=S)NC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CSC(=S)NC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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